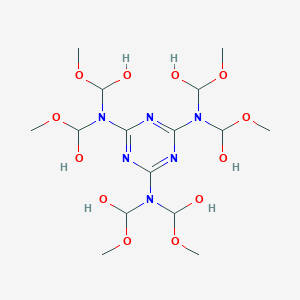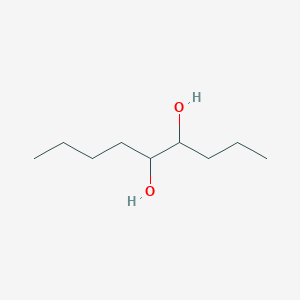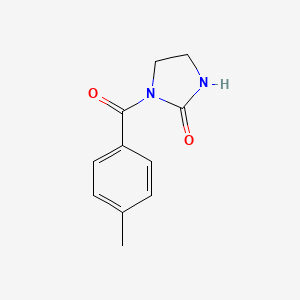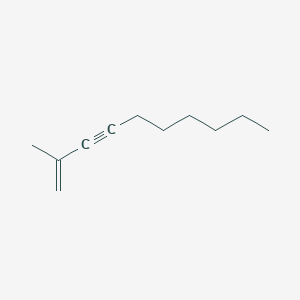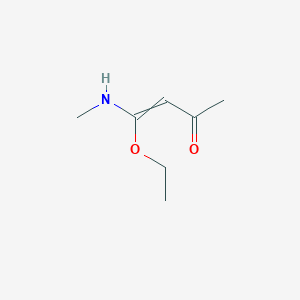![molecular formula C15H14N4O3 B14616395 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59398-59-3](/img/structure/B14616395.png)
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is fused with a nitrophenyl group and an ethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
化学反应分析
Types of Reactions
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Ethyl-1-(3-aminophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one.
Oxidation: Corresponding N-oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines by inhibiting specific molecular targets.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and other electronic materials.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, in the context of its anticancer activity, the compound may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but lacks the ethyl substituent.
3-Ethyl-1-(4-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but with the nitro group at a different position.
Uniqueness
The presence of both the ethyl and nitrophenyl groups in 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one contributes to its unique electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications compared to its analogs.
属性
CAS 编号 |
59398-59-3 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC 名称 |
3-ethyl-1-(3-nitrophenyl)-4H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H14N4O3/c1-2-17-10-11-5-4-8-16-14(11)18(15(17)20)12-6-3-7-13(9-12)19(21)22/h3-9H,2,10H2,1H3 |
InChI 键 |
AAGBBEBJLBCSHD-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2=C(N=CC=C2)N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
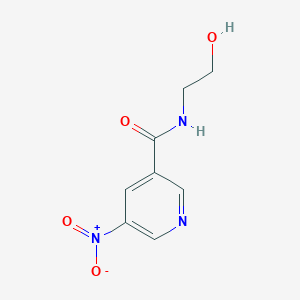
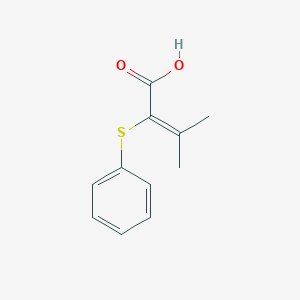
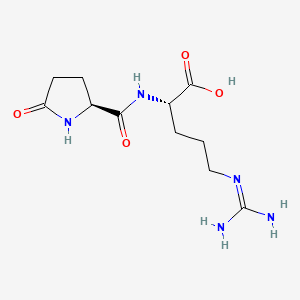
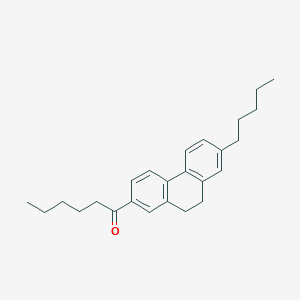
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
